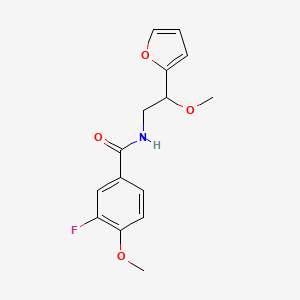
3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H16FNO4 and its molecular weight is 293.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Activity
3-Fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzamide and its derivatives have shown significant potential in anticancer and antiangiogenic activities. For instance, a study by Romagnoli et al. (2015) on novel 3-arylaminobenzofuran derivatives revealed that these compounds possess potent anticancer properties. They are effective in inhibiting cancer cell growth at nanomolar concentrations and show strong vascular disrupting properties due to their impact on vascular endothelial cells. This highlights their potential as effective agents in cancer treatment (Romagnoli et al., 2015).
Imaging the Sigma-2 Receptor Status of Solid Tumors
Fluorine-containing benzamide analogs have been evaluated as ligands for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). A study by Tu et al. (2007) synthesized and evaluated several fluorine-containing benzamide analogs for this purpose. The study found that these compounds had high tumor uptake and were potentially useful for imaging the sigma-2 receptor status of tumors, demonstrating their value in diagnostic imaging (Tu et al., 2007).
Reactivity and Stereoselectivity in Chemical Synthesis
In chemical synthesis, the reactivity and stereoselectivity of fluorine-substituted compounds are crucial. Masson and Schlosser (2005) explored this in their study on fluoronaphthalene building blocks via arynes, revealing unique substituent patterns useful for pharmaceutical or agricultural research. This research contributes to the understanding of how fluorine substitutions can affect chemical reactions, particularly in the synthesis of complex organic compounds (Masson & Schlosser, 2005).
Synthesis of Fluoroalkyl Analogs of Neuroleptics
Fluoroalkyl analogs of neuroleptics have been synthesized for potential use in measuring D2-dopamine receptors in vivo. Hatano et al. (1990) synthesized [18F]fluoroalkyl analogs of the neuroleptic YM-09151-2, showing that these compounds could be good candidates for measuring D2-receptors in vivo, which is crucial for studying and treating neurological disorders (Hatano et al., 1990).
Development of Antimicrobial Agents
Fluorine-containing benzamides have been explored for their antimicrobial properties. Desai et al. (2013) synthesized new 5-arylidene derivatives containing fluorine atoms in benzamides, showing promising antimicrobial activity. This research highlights the potential of fluorine-substituted benzamides in developing new antimicrobial agents (Desai et al., 2013).
Propiedades
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-19-12-6-5-10(8-11(12)16)15(18)17-9-14(20-2)13-4-3-7-21-13/h3-8,14H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGMPUXVPNYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)
![3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2822531.png)
![(E)-N-benzyl-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2822533.png)
![2-(4-Fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2822534.png)
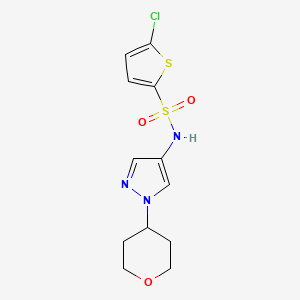
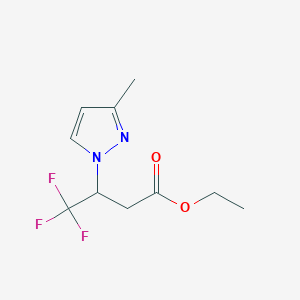
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)
![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)

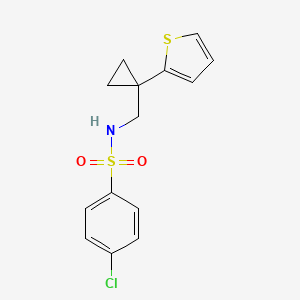

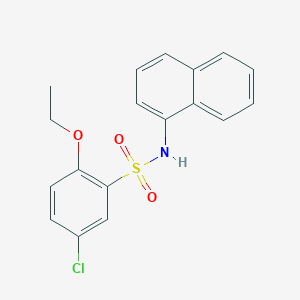
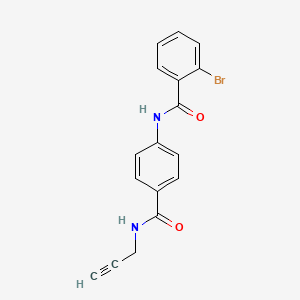
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
